molecular formula C27H32O5 B11146060 ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11146060
M. Wt: 436.5 g/mol
InChI Key: HZHKEJSFFHCPQU-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with a unique structure that combines elements of chromen, benzyl, and propanoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps. One common method includes the following steps:

    Formation of the chromen core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butylbenzyl group: This step often involves the use of tert-butylbenzyl chloride and a suitable base to facilitate the nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the propanoate group using ethyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, especially with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Tert-butylbenzyl chloride with a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets. The chromen core can interact with various enzymes and receptors, modulating their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with significant potential in medicinal chemistry and agriculture. Its unique structure, characterized by a chromen-3-yl moiety and an ethyl propanoate group, suggests various biological activities that merit investigation.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₈O₅, and it features several functional groups that contribute to its reactivity and biological interactions. The presence of the tert-butylbenzyl group enhances its lipophilicity, which can influence its absorption and distribution in biological systems.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that chromen derivatives can possess significant antibacterial and antifungal properties. For instance, related compounds have been noted for their effectiveness against Gram-positive bacteria and fungi .
  • Anticancer Potential : Some derivatives in the chromen family have demonstrated cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy. The mechanism may involve the inhibition of specific pathways critical for cancer cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as acetylcholinesterase, which is relevant in the context of neurodegenerative diseases like Alzheimer's .

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Interaction : The compound may modulate receptor activity, influencing cellular signaling pathways.
  • Enzyme Binding : It may inhibit or activate specific enzymes involved in metabolic processes.
  • Gene Expression Modulation : The compound could affect the transcription of genes related to its biological effects .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antibacterial Activity Study : A study examining N-benzyl derivatives found that modifications to the benzyl group significantly enhanced antibacterial efficacy against various pathogens, indicating structural modifications can lead to improved biological activity .
  • Anticancer Research : Research on chromen derivatives revealed potent cytotoxic effects against breast cancer cell lines, highlighting the potential for developing new anticancer agents based on this scaffold.

Comparative Analysis

A comparison with related compounds illustrates how structural variations can impact biological activity:

Compound NameStructure FeaturesUnique Properties
Ethyl 3-(4-hydroxyphenyl)-propanoateHydroxy group instead of tert-butylbenzylEnhanced solubility in water
Ethyl 3-(6-methoxychroman)-propanoateMethoxy substitution on chroman ringDifferent pharmacological profile
Ethyl 3-(5-fluorobenzoyl)-propanoateFluorine substitutionPotentially increased lipophilicity

This table emphasizes the diversity within this chemical family and the unique position of this compound.

Properties

Molecular Formula

C27H32O5

Molecular Weight

436.5 g/mol

IUPAC Name

ethyl 3-[7-[(4-tert-butylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C27H32O5/c1-7-30-24(28)15-13-22-17(2)21-12-14-23(18(3)25(21)32-26(22)29)31-16-19-8-10-20(11-9-19)27(4,5)6/h8-12,14H,7,13,15-16H2,1-6H3

InChI Key

HZHKEJSFFHCPQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)C(C)(C)C)C)OC1=O)C

Origin of Product

United States

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